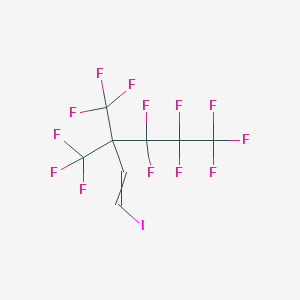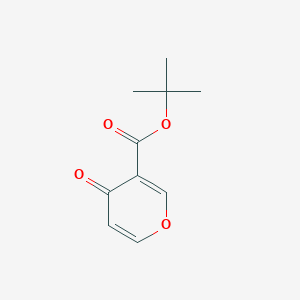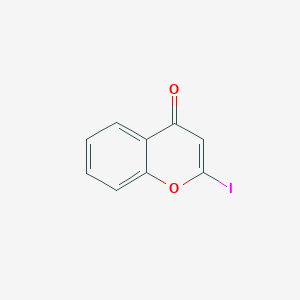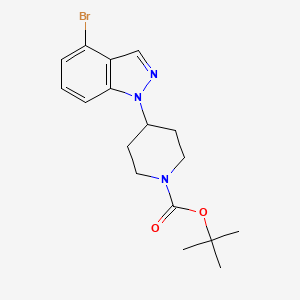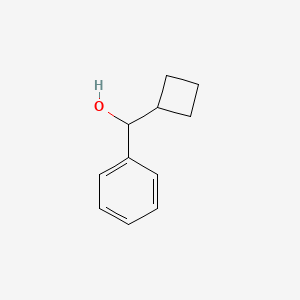
Cyclobutyl(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(phenyl)methanol is an organic compound with the molecular formula C11H14O It consists of a cyclobutyl group attached to a phenyl group through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with benzaldehyde, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyl(phenyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield cyclobutyl(phenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclobutyl(phenyl)ketone.
Reduction: Cyclobutyl(phenyl)methane.
Substitution: Cyclobutyl(phenyl)methyl chloride or bromide.
Scientific Research Applications
Cyclobutyl(phenyl)methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: this compound derivatives have potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of cyclobutyl(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the phenyl and cyclobutyl groups can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Cyclobutyl(phenyl)methanol can be compared with other similar compounds, such as:
Cyclobutylmethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylmethanol (Benzyl alcohol): Lacks the cyclobutyl group, leading to different physical and chemical characteristics.
Cyclobutyl(phenyl)ketone: An oxidized form of this compound with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of both cyclobutyl and phenyl groups, which impart specific steric and electronic effects. These features make it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
cyclobutyl(phenyl)methanol |
InChI |
InChI=1S/C11H14O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
InChI Key |
GDYSMSKNJQTILD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


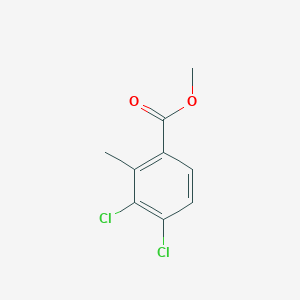
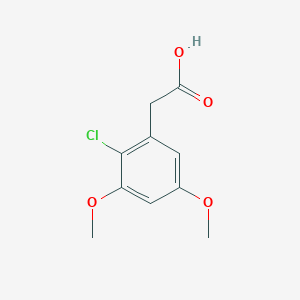
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)

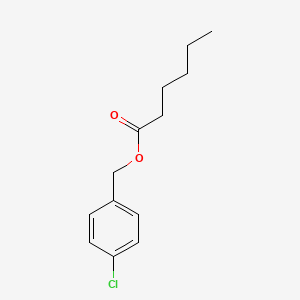
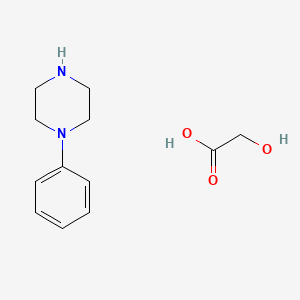

![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
amino}butanoic acid](/img/structure/B13989140.png)
